molecular formula C14H14FN5O2S B2616132 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351602-93-1

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2616132
CAS RN: 1351602-93-1
M. Wt: 335.36
InChI Key: DXZITQYMHRXLDS-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H14FN5O2S and its molecular weight is 335.36. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent and Electroluminescent Properties

This compound has been explored for its photoluminescent and electroluminescent properties. Researchers have synthesized two ligands : This compound has been explored for its photoluminescent and electroluminescent properties. Researchers have synthesized two ligands: BTZ-Cz-OH and BTZ-DCz-OH , both functionalized with a benzo[d]thiazol-2-yl group. These ligands, along with their corresponding diboron complexes (BTZ-Cz-BF and BTZ-DCz-BF ), serve as luminescent materials .

Characterization::
ESIPT-Induced Green Emission::
OLED Applications::

Solvent Effects on Photophysical Properties

Another study investigated the photophysical properties of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) , a related compound. The solvent effect was explored, revealing dual fluorescence (enol emission and keto emission) in solution, while only one emission mode was observed in solid-state thin films .

Potential Organophotocatalysis

Although not extensively studied, the electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif hold promise for visible-light organophotocatalysis .

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2S/c1-8-17-12(22-19-8)6-16-11(21)7-20(2)14-18-13-9(15)4-3-5-10(13)23-14/h3-5H,6-7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZITQYMHRXLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

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